Product packaging for 5-Methyl-5H-pyrido[4,3-b]indol-3-amine(Cat. No.:)

5-Methyl-5H-pyrido[4,3-b]indol-3-amine

Cat. No.: B11902637
M. Wt: 197.24 g/mol
InChI Key: CTYOYNJCBWGXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5H-pyrido[4,3-b]indol-3-amine is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound is structurally related to a class of molecules known for their diverse biological activities. Although direct studies on this specific methylated derivative are limited, research on its close structural analogues provides strong evidence of its potential research value. Compounds based on the 5H-pyrido[4,3-b]indole core, such as 9-aryl derivatives, have been identified as promising tubulin polymerization inhibitors . These inhibitors disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells . This makes the 5H-pyrido[4,3-b]indole scaffold a prime candidate for the development of novel antitumor agents targeting the colchicine binding site . Furthermore, related amino-substituted pyridoindoles, such as 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), have been extensively used as model compounds in genetic toxicology studies . These heterocyclic amines require metabolic activation to exert their genotoxic effects, and their study has helped elucidate the antimutagenic mechanisms of various vitamins and natural compounds, which can inhibit the metabolic activation of such promutagens . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex derivatives, or as a tool compound for probing biological mechanisms related to cell proliferation and cytotoxicity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3 B11902637 5-Methyl-5H-pyrido[4,3-b]indol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

5-methylpyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C12H11N3/c1-15-10-5-3-2-4-8(10)9-7-14-12(13)6-11(9)15/h2-7H,1H3,(H2,13,14)

InChI Key

CTYOYNJCBWGXPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=CN=C(C=C31)N

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 5h Pyrido 4,3 B Indol 3 Amine Derivatives

Established Synthetic Pathways for the Pyrido[4,3-b]indole Core

Several classical and modern synthetic methodologies have been employed to construct the tricyclic pyrido[4,3-b]indole system. These strategies often involve the formation of the pyridine (B92270) ring onto a pre-existing indole (B1671886) structure.

Modified Pomeranz-Fritsch Isoquinoline Synthesis Approaches

The Pomeranz-Fritsch reaction is a well-known method for the synthesis of isoquinolines. wikipedia.org Modifications of this reaction have been successfully applied to the synthesis of pyrido[4,3-b]indoles. sciforum.netuminho.pt A common approach begins with an indole derivative, such as 3-formylindole. sciforum.net The synthesis involves the condensation of the starting aldehyde with an aminoacetaldehyde acetal, followed by reduction of the resulting imine to an amine. The amine is then typically protected, for instance as a tosyl derivative, before the crucial acid-catalyzed cyclization step to form the pyridine ring. sciforum.net

One modified procedure involves the following steps:

Reaction of 3-formylindole with aminoacetaldehyde diethyl acetal. sciforum.net

Reduction of the intermediate imine using a reducing agent like sodium borohydride (B1222165). sciforum.net

Protection of the secondary amine with p-toluenesulfonyl chloride. sciforum.net

Acid-catalyzed cyclization to yield the 5H-pyrido[4,3-b]indole core. sciforum.net

While this method can provide access to the desired γ-carboline skeleton, the efficiency of the final cyclization and subsequent deprotection/oxidation steps can be variable, with yields reported around 29% for the cyclization step under optimized acid concentrations. sciforum.netuminho.pt

Acid-Catalyzed Cyclization Methodologies

Acid-catalyzed cyclization is a cornerstone of many synthetic routes to pyrido[4,3-b]indoles. The Pictet-Spengler reaction, a classic example of such a cyclization, is frequently utilized. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Recent developments in this area include Brønsted acid-catalyzed (4+2) cyclocondensation reactions. For instance, N-unprotected 3-substituted indoles can react with donor-acceptor cyclopropanes in the presence of a Brønsted acid catalyst to form the 8,9-dihydropyrido[1,2-a]indole scaffold. acs.org Trifluoroacetic acid (TFA) has also been used to catalyze the synthesis of pyrido[1′,2′:2,3] sciforum.netuminho.ptresearchgate.nettriazino[5,6-b]indole derivatives under high pressure. acs.org

Furthermore, p-toluenesulfonic acid has been shown to catalyze a cascade reaction for the synthesis of 4-functionalized tetrahydrocarbazol-1-ones from 4-(indol-2-yl)-4-oxobutanal derivatives. nih.gov This process involves an initial intramolecular Friedel-Crafts hydroxyalkylation followed by activation of the resulting 3-indolylmethanol intermediate and subsequent reaction with various nucleophiles. nih.gov

A key method for synthesizing carcinogenic γ-carbolines like 3-amino-1-methyl-5H-pyrido[4,3-b]indole involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines. oup.com These intermediates are then dehydrogenated and the ester group is converted to an amino group via a Curtius rearrangement. oup.com

Syntheses based on 1-Hydroxyindole Chemistry

The chemistry of 1-hydroxyindoles provides another avenue for the synthesis of pyrido[4,3-b]indole derivatives. researchgate.net This approach leverages the unique reactivity of the N-hydroxy group. A simple synthetic method has been developed for 5H-pyrido[4,3-b]indole derivatives that have a methoxycarbonyl group at the 4-position based on this chemistry. researchgate.net This method has been applied to prepare various 3-substituted methyl 5H-pyrido[4,3-b]indole-4-carboxylates and 2-substituted methyl 2,3-dihydro-3-oxo-5H-pyrido[4,3-b]indole-4-carboxylates. researchgate.net

Targeted Functionalization and Derivatization Approaches

Once the core pyrido[4,3-b]indole structure is in place, further modifications can be made to introduce various functional groups at specific positions, which is crucial for tuning the properties of the final molecule.

Introduction of Substituents at Specific Positions (e.g., C-1, C-4, C-9)

The functionalization of the pyrido[4,3-b]indole ring system at various positions is an active area of research.

C-1 Position: The introduction of a methyl group at the C-1 position is a common modification, leading to compounds like 1-methyl-5H-pyrido[4,3-b]indol-3-amine. stenutz.eunih.gov

C-4 Position: The gramine (B1672134) route has been used to synthesize 3-oxo-γ-carbolines, which can then be functionalized at the C-4 position. For example, condensation with 2-chlorobenzaldehyde (B119727) under microwave irradiation yields a 4-(2-chlorobenzyl)-3-oxo-γ-carboline. nih.gov

C-9 Position: The C-9 position of the indole nitrogen can also be a site for substitution. For example, 9-aryl-5H-pyrido[4,3-b]indole derivatives have been synthesized as potential tubulin polymerization inhibitors. nih.gov The synthesis often starts with a commercially available substituted pyridine which is then cyclized. The resulting 5H-pyrido[4,3-b]indole can be brominated at the C-9 position using N-bromosuccinimide (NBS). nih.gov

The following table summarizes some examples of functionalized pyrido[4,3-b]indoles.

Position(s) FunctionalizedSubstituent(s)Synthetic Method HighlightReference(s)
C-1, C-3Methyl, AminoAcid-catalyzed cyclization followed by Curtius rearrangement oup.com
C-42-ChlorobenzylCondensation of a 3-oxo-γ-carboline with 2-chlorobenzaldehyde nih.gov
C-9ArylCyclization followed by bromination and Suzuki coupling nih.gov

Amine Group Transformations (e.g., Acylation, Reductive Amination)

The amino group at the C-3 position of 5-Methyl-5H-pyrido[4,3-b]indol-3-amine is a key functional handle for further derivatization. Standard amine chemistry can be applied to modify this group.

Acylation: The primary amine can be acylated using acyl chlorides or anhydrides to form amides. This is a common strategy to produce a wide range of derivatives with varied properties.

Reductive Amination: Reductive amination with aldehydes or ketones can be used to introduce alkyl groups onto the amino nitrogen, forming secondary or tertiary amines. For example, the synthesis of latrepirdine analogues has involved the reductive amination of a primary amine on a related tetrahydro-1H-pyrido[4,3-b]indole scaffold. researchgate.net

These transformations allow for the systematic exploration of the structure-activity relationships of this class of compounds.

Suzuki Cross-Coupling Reactions for Aryl Substituents

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of aryl-substituted 5H-pyrido[4,3-b]indole derivatives. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent, such as an arylboronic acid, with a halide or triflate.

In a representative synthetic route, a 9-bromo-5H-pyrido[4,3-b]indole intermediate can be subjected to a Suzuki coupling with various phenylboronic acids to introduce a range of aryl substituents at the 9-position. nih.gov This approach allows for the systematic modification of this part of the molecule to investigate its impact on biological activity. nih.gov The reaction conditions for Suzuki couplings can be optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. researchgate.net For instance, the use of Pd(PPh₃)₄ as a catalyst with a suitable base in a solvent mixture like dioxane and water is a common practice. mdpi.com The choice of protecting groups for amine functionalities is crucial, as some, like the t-butyloxy carbonyl (BOC) group, can be unstable under typical Suzuki-Miyaura conditions. nih.gov

The following table provides examples of aryl substituents introduced via Suzuki cross-coupling and the corresponding yields.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid9-Phenyl-5H-pyrido[4,3-b]indole85
24-Methoxyphenylboronic acid9-(4-Methoxyphenyl)-5H-pyrido[4,3-b]indole77
32-Fluorophenylboronic acid9-(2-Fluorophenyl)-5H-pyrido[4,3-b]indole82
43,5-Dimethylphenylboronic acid9-(3,5-Dimethylphenyl)-5H-pyrido[4,3-b]indole79

Tandem Aza-Wittig/Electrocyclic Ring Closure Processes

A tandem aza-Wittig/electrocyclic ring closure sequence offers an elegant and efficient pathway to construct the fused pyridine ring of the γ-carboline system. researchgate.net The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound to form an imine. chem-station.com This reaction is a nitrogen analog of the well-known Wittig reaction. chem-station.com

In the context of γ-carboline synthesis, this tandem process can be initiated from an appropriately substituted indole precursor. researchgate.net For instance, the reaction of an azide (B81097) with a phosphine (B1218219), like triphenylphosphine, generates an iminophosphorane in situ through the Staudinger reaction. chem-station.com This intermediate can then react with a carbonyl group within the same molecule, leading to an intramolecular aza-Wittig reaction. The resulting imine can subsequently undergo an electrocyclic ring closure to form the pyridine ring, thus completing the tricyclic γ-carboline framework. researchgate.netscispace.com This method is particularly valuable for creating the core structure in a single, efficient step. researchgate.net The driving force for the aza-Wittig reaction is the formation of the highly stable phosphine oxide byproduct. youtube.com

Copper-Catalyzed C-N Coupling Reactions in Related Fused Systems

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, have become an attractive alternative to palladium-catalyzed methods due to the lower cost and toxicity of copper catalysts. nih.govnih.gov These reactions are instrumental in forming carbon-nitrogen bonds, which is a key step in the synthesis of many nitrogen-containing heterocycles. nih.gov

While direct examples on this compound are not prevalent in the provided search results, the principles of copper-catalyzed C-N coupling are broadly applicable to related fused systems. nih.govnih.gov These reactions typically involve the coupling of an aryl halide with an amine or other N-nucleophile in the presence of a copper catalyst and a suitable ligand. nih.gov The choice of ligand is critical for the success of the reaction, with various N,O-ligands and phosphines being employed to promote the coupling. nih.govnih.gov The reaction mechanism is often proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov This methodology can be used to introduce amino groups or to construct nitrogen-containing rings in fused heterocyclic systems. For example, copper-catalyzed amination has been successfully applied to various heteroaryl bromides, including five-membered rings and benzene-fused heteroarenes. nih.gov

The following table illustrates the versatility of copper-catalyzed C-N coupling in different systems.

Aryl HalideN-NucleophileCatalyst SystemYield (%)
2-BromoanisolePyrroleCu(OAc)₂ / α-Benzoin Oxime90
4-BromothiazoleMorpholineL8·Cu / NaOTMS>90
2-BromopyridineAnilineCuI / Phenanthroline85
3-BromoquinolineBenzimidazoleCu₂O / Salicylaldoxime92

Optimization of Reaction Conditions and Yields in Synthetic Procedures

The optimization of reaction conditions is a critical aspect of synthetic chemistry to ensure high yields, purity, and efficiency. google.com For the synthesis of 5H-pyrido[4,3-b]indol-3-amine derivatives, various parameters can be adjusted to improve the outcome of key reactions.

In multi-step syntheses, each step should be optimized by systematically varying factors such as the catalyst, solvent, base, temperature, and reaction time. For instance, in Suzuki cross-coupling reactions, a screen of different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands (e.g., phosphines), and bases (e.g., K₂CO₃, K₃PO₄) can lead to significant improvements in yield. researchgate.net Similarly, for copper-catalyzed reactions, the choice of the copper source (e.g., CuI, Cu(OAc)₂) and the ligand is paramount. nih.gov The use of microwave irradiation can sometimes accelerate reactions and improve yields compared to conventional heating. researchgate.net

A systematic approach to optimization often involves a one-variable-at-a-time method or, for more complex systems, design of experiments (DoE). The goal is to find a robust set of conditions that consistently provides the desired product in high yield and purity, which is particularly important for the preparation of compounds for biological evaluation. google.com

Exploration of Oxidation and Reduction Pathways for Scaffold Modification

Modification of the 5H-pyrido[4,3-b]indole scaffold through oxidation and reduction reactions provides access to a wider range of derivatives with potentially altered biological activities. These transformations can target different parts of the molecule, including the pyridine and indole rings.

For example, the pyridine ring can be selectively reduced to a di- or tetrahydropyridine. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation. The resulting saturated or partially saturated rings can adopt different conformations, which may influence their interaction with biological targets. Conversely, oxidation of a tetrahydro-γ-carboline can lead to the aromatic γ-carboline. nih.gov N-bromosuccinimide (NBS) is a reagent that has been used for the oxidative dehydrogenation of the C-ring in related β-carboline systems. nih.gov

The indole nitrogen can also be a site for modification. Furthermore, the pyrido-indole system can be functionalized through oxidation of benzylic positions if alkyl substituents are present. These modifications allow for a fine-tuning of the electronic and steric properties of the molecule, which is essential for developing structure-activity relationships. nih.gov

Structure Activity Relationship Sar and Computational Studies of 5h Pyrido 4,3 B Indol 3 Amine Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

The design of novel 5H-pyrido[4,3-b]indole derivatives is guided by established SAR principles, which delineate how chemical modifications affect the compound's interaction with its biological target. Research has shown that the pyrido[4,3-b]indole core, also known as γ-carboline, is a critical scaffold for biological activity.

Key design principles revolve around the introduction of various substituents at different positions of the γ-carboline ring system. For instance, in a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives designed as tubulin polymerization inhibitors, the nature and position of substituents on the aryl ring (the A-ring) were found to be crucial for anti-proliferative activity. nih.govnih.gov The introduction of a 3,4,5-trimethoxyphenyl group at the 9-position of the 5H-pyrido[4,3-b]indole scaffold resulted in a compound with potent activity against the HeLa cell line. nih.govnih.gov This suggests that the electronic and steric properties of the substituent at this position play a significant role in the compound's ability to interact with its target.

Furthermore, studies on related pyrido[3,4-b]indole derivatives have shown that substituents at other positions, such as a methoxy (B1213986) group at C6 and a 1-naphthyl group at C1, can significantly enhance broad-spectrum anticancer activity. researchgate.net The N9-hydrogen is also considered important for activity, as its replacement with a methyl group can disrupt key hydrogen-bonding interactions with the target protein. researchgate.net These findings highlight the importance of systematic modification and biological evaluation to build a comprehensive SAR model for this class of compounds. The synthesis of various analogs allows for the exploration of these structure-activity relationships, providing a pathway to optimize biological efficacy. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This method is instrumental in understanding the physicochemical properties that govern the activity of 5H-pyrido[4,3-b]indol-3-amine derivatives and in predicting the activity of newly designed analogs. nih.govresearchgate.net

For pyridoindole and related heterocyclic scaffolds, QSAR models are developed by calculating a range of molecular descriptors for each compound, which quantify various aspects of their structure such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like partial least squares (PLS). ej-chem.orgnih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a series of aligned molecules. nih.govnih.gov This method is used to understand how these fields correlate with the biological activity of the compounds. For a series of pyrido[4,3-b]indol-3-amine derivatives, a CoMFA model would be built by aligning the structures and placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated, creating two distinct fields for each molecule.

The resulting data is then analyzed using PLS to generate a QSAR model. The output is often visualized as 3D contour maps, which indicate regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net For example, a CoMFA model might reveal that a bulky substituent is favored in one region of the molecule, while a region of positive electrostatic potential is favored in another. These models have proven to be statistically significant in various studies, with high cross-validated correlation coefficients (q²) indicating good predictive ability. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This provides a more detailed picture of the molecular properties that are important for biological activity.

The CoMSIA method uses a Gaussian function to calculate the similarity indices at each grid point, which avoids some of the singularities that can occur in CoMFA calculations. The resulting contour maps from a CoMSIA study on pyrido[4,3-b]indol-3-amine derivatives would highlight specific regions where hydrophobicity, hydrogen bond donor, or hydrogen bond acceptor characteristics are critical for optimizing the interaction with the biological target. researchgate.net The combination of different field contributions in CoMSIA often leads to robust and highly predictive models. mdpi.com

These percentage contributions offer valuable insights for drug design. If the model indicates a high contribution from the hydrophobic field, medicinal chemists would focus on modifying the molecule to enhance its hydrophobic character in the regions highlighted by the CoMSIA contour maps. Similarly, if hydrogen bond donor or acceptor fields are shown to be significant, modifications would be made to introduce or reposition functional groups capable of forming these bonds. This detailed analysis allows for a more targeted and efficient optimization of the lead compound. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is crucial for understanding the specific interactions that govern the biological activity of 5-Methyl-5H-pyrido[4,3-b]indol-3-amine and its derivatives.

In studies of related 9-aryl-5H-pyrido[4,3-b]indole derivatives, molecular docking was used to investigate their binding to the colchicine (B1669291) binding site of tubulin. nih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For example, a docking study might show that the N-H group of the indole (B1671886) ring acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor. The aryl substituent at the 9-position could be shown to fit into a hydrophobic pocket within the binding site. nih.gov

Similarly, docking studies on pyrido[3,4-b]indole derivatives targeting the MDM2 protein have identified critical hydrogen bond interactions involving the N9 hydrogen, which were disrupted upon methylation, leading to reduced activity. researchgate.net This information is invaluable for explaining the observed SAR and for designing new derivatives with improved binding affinity and selectivity. The table below summarizes hypothetical binding affinities from a typical molecular docking study.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundKinase X-8.5ASP145, LYS88, LEU130
Derivative A (with bulky substituent)Kinase X-9.2ASP145, LYS88, VAL100
Derivative B (lacking H-bond donor)Kinase X-7.1LYS88, LEU130

This table contains hypothetical data for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Interactions

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic nature of ligand-target interactions. While QSAR and docking provide static pictures, MD simulations can model the movement of atoms and molecules over time, offering a more realistic representation of the biological system. bonvinlab.orgbonvinlab.org

Conformational analysis is first used to identify the low-energy conformations of the this compound molecule that are likely to be biologically active. This is a crucial step before performing molecular docking or 3D-QSAR studies.

Once a ligand is docked into its target protein, an MD simulation can be performed on the resulting complex. iu.edu The simulation starts by assigning random velocities to the atoms and then calculates the forces between them using a force field. bonvinlab.org By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows researchers to observe how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen bonds) over time, and the role of solvent molecules in the binding process. bonvinlab.org For this compound, an MD simulation could reveal how the methyl group on the indole nitrogen influences the flexibility of the ring system and how the amino group at the 3-position forms stable or transient interactions with the target's active site. This level of detail is essential for a comprehensive understanding of the molecular basis of the compound's biological activity.

Scientific literature extensively covers the broader class of 5H-pyrido[4,3-b]indoles and their derivatives, detailing structure-activity relationships (SAR) and computational studies for various therapeutic targets. For instance, research has been conducted on 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as inhibitors of Janus Kinase 2 (JAK2) nih.gov and on 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors acs.org. Additionally, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for CFTR potentiators nih.gov.

However, detailed research findings, including data tables and specific examples of rational design or de novo scaffold identification that are exclusively focused on this compound, are not present in the available search results. The existing literature primarily discusses the synthesis, biological activities, and SAR of related analogues and different substitution patterns on the pyridoindole scaffold.

Therefore, this article cannot provide the requested detailed content and data tables for section "3.5. Rational Design and De Novo Scaffold Identification for Novel Analogues" of this compound due to the absence of specific research on this particular compound in the reviewed sources.

Molecular Mechanisms and Biological Targets of 5h Pyrido 4,3 B Indol 3 Amine Derivatives

Interactions with Microtubule Dynamics

A key mechanism of action for certain 5H-pyrido[4,3-b]indole derivatives is their interference with the normal function of microtubules, essential components of the cellular cytoskeleton.

Research has demonstrated that specific derivatives of 9-aryl-5H-pyrido[4,3-b]indole act as inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit that assembles into microtubules, and its polymerization is crucial for cell division, structure, and transport. By inhibiting this process, these compounds effectively halt cell cycle progression. One study synthesized a series of these derivatives and found that most exhibited moderate antiproliferative activity. nih.gov The compound designated as 7k , featuring a 3,4,5-trimethoxyphenyl group, was identified as having the most potent activity against HeLa cancer cells, with an IC₅₀ value of 8.7 ± 1.3 μM. nih.gov This inhibitory action on tubulin assembly is a primary contributor to the cytotoxic effects of these compounds. nih.govacs.org

Table 1: Anti-proliferative Activity of select 9-aryl-5H-pyrido[4,3-b]indole Derivatives

CompoundCell LineIC₅₀ (μM)
7k HeLa8.7 ± 1.3
7k SGC-7901>50
7k MCF-715.6 ± 2.1

This table is based on data presented in the study on 9-aryl-5H-pyrido[4,3-b]indole derivatives, highlighting the compound with the strongest activity. nih.gov

The inhibition of tubulin polymerization directly leads to the disruption of the cellular microtubule network. nih.gov Immunofluorescence staining techniques have visualized this effect, showing that treatment with potent 5H-pyrido[4,3-b]indole derivatives causes a significant loss of the organized microtubule structure within cells. nih.gov This disruption interferes with the formation of the mitotic spindle, a microtubule-based apparatus essential for chromosome segregation during cell division. nih.gov Consequently, the treated cells are arrested in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.gov Related heterocyclic compounds, such as pyrimido[4,5-b]indoles, have also been shown to cause alterations in microtubule structure consistent with depolymerization at micromolar concentrations. nih.gov

The mechanism for tubulin inhibition by these derivatives has been further elucidated by their interaction with a specific site on the tubulin protein. Molecular docking studies have shown that compounds like the 9-aryl-5H-pyrido[4,3-b]indole derivative 7k have high binding affinities for the colchicine (B1669291) binding pocket of tubulin. nih.gov The colchicine binding site is a well-established target for microtubule-destabilizing agents, located at the interface between the α- and β-tubulin subunits. nih.govmdpi.com The binding of a ligand to this site physically hinders the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thus inhibiting their assembly. nih.govmdpi.com The ability of the 5H-pyrido[4,3-b]indole core to serve as a scaffold for molecules that fit into this pocket is a key aspect of its potential as an anticancer agent. nih.govmdpi.com Structurally related pyrimido[4,5-b]indoles have also been confirmed to bind at the colchicine site. nih.gov

Cellular Apoptosis Induction Pathways

Another major avenue through which pyrido[4,3-b]indole derivatives exert their cytotoxic effects is by triggering apoptosis, or programmed cell death, via pathways involving DNA damage and the inhibition of essential nuclear enzymes.

The derivative 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) is a well-studied DNA-damaging agent. oup.com Research shows that Trp-P-1 can induce internucleosomal DNA fragmentation, a hallmark of apoptosis, in primary cultured rat hepatocytes. oup.comnih.gov This cytotoxicity is caused by the intact Trp-P-1 molecule and does not require metabolic activation. oup.comnih.gov Furthermore, studies indicate that Trp-P-1 can intercalate into the DNA molecule, altering its conformation. nih.gov This change in DNA structure can inhibit the binding of DNA repair enzymes, which may contribute to its co-mutagenic effects and cellular toxicity. nih.gov The apoptotic response to this DNA damage involves the upregulation of proteins like p53 and Bax. oup.comnih.gov

The induction of apoptosis by Trp-P-1 has been specifically linked to its ability to inhibit topoisomerase I. nih.gov Topoisomerases are critical enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. When RL-34 cells, derived from normal rat liver, were treated with a high concentration (30 μM) of Trp-P-1, researchers observed an inhibition of intracellular topoisomerase I activity. nih.gov This inhibition leads to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage that triggers a robust apoptotic response. nih.gov The formation of these DSBs, rather than DNA adducts, was identified as the primary trigger for Trp-P-1-induced apoptosis. nih.gov

Table 2: Effects of 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) on Cellular Processes

ConcentrationEffectCell TypeReference
30 μMInduces apoptosis and internucleosomal DNA fragmentationPrimary cultured rat hepatocytes oup.comnih.gov
30 μMInhibits topoisomerase I, causes DNA double-strand breaksRL-34 rat liver cells nih.gov
1 μM (non-apoptotic)Increases formation of 8-hydroxy-2'-deoxyguanosineRL-34 rat liver cells nih.gov

This table summarizes key findings on the cellular effects of the derivative Trp-P-1 at different concentrations as reported in the literature.

Caspase-Dependent Apoptotic Cascade Activation

Caspase-9 Activation and Mitochondrial Pathway Involvement

There is no direct scientific evidence available from the search results to suggest that 5-Methyl-5H-pyrido[4,3-b]indol-3-amine (Trp-P-2) activates caspase-9 or is involved in the mitochondrial pathway of apoptosis. Research into a related but distinct compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), has shown induction of apoptosis via caspase-9 activation in primary cultured rat hepatocytes following the leakage of cytochrome c from the mitochondria. oup.com However, these findings cannot be directly attributed to this compound due to the differences in their chemical structures.

Caspase-8 Activation and Potential Death Receptor Pathway Involvement

The available scientific literature does not provide evidence for the activation of caspase-8 or the involvement of the death receptor pathway by this compound (Trp-P-2). Studies on the related compound, Trp-P-1, have indicated that it can induce a caspase-8-mediated apoptotic pathway. nih.gov This suggests that the death receptor pathway may be a target for this class of compounds, but specific research on Trp-P-2 is lacking.

Role of Pro- and Anti-apoptotic Proteins (e.g., p53, Bax, Bcl-2, Bid) in Apoptotic Regulation

There is no specific information in the provided search results detailing the role of pro- and anti-apoptotic proteins such as p53, Bax, Bcl-2, and Bid in the apoptotic regulation induced by this compound (Trp-P-2).

Enzyme Modulation and Inhibition Profiles

Monoamine Oxidase (MAO) Inhibition, including Type A Selectivity

Studies on a series of heterocyclic amines have identified this compound (Trp-P-2) as a potent inhibitor of monoamine oxidase (MAO). nih.gov Research using human brain synaptosomal mitochondria as the enzyme source demonstrated that Trp-P-2 is the most powerful inhibitor among the heterocyclic amines examined. nih.gov

The inhibition of MAO-A by Trp-P-2 was found to be competitive with the substrate. nih.gov Furthermore, the inhibitory effect was determined to be reversible, as the enzyme activity could be fully restored after the removal of Trp-P-2. nih.gov

A significant finding is the selectivity of Trp-P-2 for MAO-A over MAO-B. In general, type A monoamine oxidase was found to be more sensitive to the inhibitory effects of these heterocyclic amines than type B. nih.gov The inhibitory constants (Ki) for type A were considerably smaller than those for type B, indicating a stronger inhibition of the A isoform. nih.gov

CompoundTarget EnzymeType of InhibitionKi Value (µM)Selectivity
This compound (Trp-P-2)Monoamine Oxidase A (MAO-A)Competitive, Reversible0.84 ± 0.06More sensitive to Type A

Inhibition of Serotonin (B10506) (5-Hydroxytryptamine) Uptake

The impact of 5H-pyrido[4,3-b]indole derivatives on the serotonergic system has been a subject of investigation. While direct inhibition of the serotonin transporter by this compound has not been extensively documented, studies on related compounds suggest a potential interaction with monoamine oxidase (MAO), an enzyme crucial for the degradation of serotonin.

One such related compound, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), has been identified as a potent inhibitor of monoamine oxidase A (MAO-A). Research using human brain synaptosomal mitochondria demonstrated that Trp-P-2 competitively inhibits MAO-A with a Ki value of 0.84 ± 0.06 μM. This inhibition was found to be reversible. Given that MAO-A is a primary enzyme responsible for breaking down serotonin in the brain, its inhibition can lead to increased synaptic availability of this neurotransmitter. The inhibitory potential of Trp-P-2 on both MAO-A and MAO-B is significantly higher for the A isoform.

Janus Kinase 2 (JAK2) Inhibition and STAT Pathway Modulation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. nih.govnih.govnih.gov Dysregulation of the JAK/STAT pathway, particularly through mutations like the JAK2 V617F gain-of-function mutation, is implicated in myeloproliferative neoplasms. nih.govnih.govnih.govacs.org

While direct studies on this compound are not available, a series of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives have been developed and identified as potent inhibitors of JAK2. nih.govnih.govnih.govacs.org These compounds were designed to target the hyperactivated JAK2, thereby blocking the downstream signaling network. nih.govnih.govnih.govacs.org Optimization of this series led to the discovery of potent and orally active JAK2 inhibitors with excellent selectivity and in vivo efficacy in animal models of myeloproliferative disorders. nih.govnih.govnih.govacs.org A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on these 5H-pyrido[4,3-b]indol-4-carboxamide derivatives has further elucidated the structural requirements for potent JAK2 inhibition. nih.gov

Table 1: JAK2 Inhibitory Activity of Selected 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide Derivatives

CompoundModification on Pyridoindole CoreJAK2 IC50 (nM)Cellular Assay
Lead Compound 1-amino-4-carboxamide>1000ViaLight Proliferation
Optimized Derivative 1 7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}1JAK Enzymatic Assay
Optimized Derivative 2 Varied substitutions at position 7 and the 1-amino group1 - 2700JAK Enzymatic Assay

This table presents a summary of findings for derivatives and not the specific compound this compound. Data is derived from studies on 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides. openmedicinalchemistryjournal.com

Cytochrome P450 (CYP) Mediated Metabolic Activation and Detoxification

The metabolic fate of pyridoindole compounds is heavily influenced by the cytochrome P450 (CYP) enzyme system. Studies on the related compounds 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) and 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) have shown that these molecules undergo metabolic activation to become biologically active. nih.govchula.ac.thnih.gov

The activation of Trp-P-2 requires both microsomal and cytosolic enzymes, with NADPH being a necessary cofactor. chula.ac.thnih.gov This process is inducible by known CYP inducers such as 3-methylcholanthrene (B14862) and polychlorinated biphenyls. chula.ac.thnih.gov Specifically, CYP1A family enzymes, such as CYP1A1, are implicated in the metabolic activation of Trp-P-1 in endothelial cells. nih.gov This activation can lead to the formation of reactive metabolites that can bind to cellular macromolecules like DNA. chula.ac.thnih.gov The metabolism of these compounds is significantly more pronounced in the liver compared to the small intestine.

Inflammatory and Immune Response Modulation

Research on derivatives of 5H-pyrido[4,3-b]indol-3-amine has revealed significant modulatory effects on inflammatory and immune pathways. The compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to influence nitric oxide production, the activation of key transcription factors, and the levels of intracellular reactive oxygen species. nih.gov

Nitric Oxide (NO) Production via Inducible NO Synthase (iNOS) Pathways

Trp-P-1 has been demonstrated to induce the production of nitric oxide (NO) in murine macrophages. nih.gov This induction occurs through the upregulation of inducible nitric oxide synthase (iNOS) mRNA expression. nih.gov The effect is observed both when Trp-P-1 is administered alone and in combination with lipopolysaccharide (LPS), a potent immune stimulator. nih.gov

Activation of Transcription Factors (e.g., NF-κB)

The induction of iNOS by Trp-P-1 is linked to its ability to activate the transcription factor NF-κB. nih.gov Electrophoretic mobility shift assays have shown that Trp-P-1 facilitates the DNA binding activity of NF-κB. nih.gov This activation of NF-κB is a critical step in the transcriptional regulation of various pro-inflammatory genes, including iNOS. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

The mechanism by which Trp-P-1 activates NF-κB appears to involve the generation of intracellular reactive oxygen species (ROS). nih.gov Studies have shown that Trp-P-1 induces an increase in intracellular ROS levels, which in turn plays a crucial role in the activation of NF-κB and the subsequent expression of iNOS and production of NO. nih.gov

Table 2: Inflammatory Response Modulation by 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)

PathwayEffect of Trp-P-1Cell Type
NO Production IncreasedMurine Peritoneal Macrophages, RAW 264.7 cells
iNOS Expression UpregulatedMurine Peritoneal Macrophages, RAW 264.7 cells
NF-κB Activation Increased DNA binding activityMurine Peritoneal Macrophages, RAW 264.7 cells
ROS Levels IncreasedMurine Peritoneal Macrophages, RAW 264.7 cells

This table summarizes findings for the related compound Trp-P-1, as direct data for this compound is not available. nih.gov

Attenuation of Interleukin-8 (IL-8) Expression

While direct research on the specific effects of this compound on Interleukin-8 (IL-8) expression is not extensively documented in current scientific literature, the broader class of 5H-pyrido[4,3-b]indole (also known as γ-carboline) derivatives has been investigated for its influence on inflammatory pathways that are intricately linked to IL-8 regulation. The attenuation of IL-8, a potent pro-inflammatory chemokine crucial for the recruitment and activation of neutrophils and other leukocytes, represents a significant therapeutic target in a variety of inflammatory diseases and cancer.

The molecular mechanisms underlying the potential attenuation of IL-8 by 5H-pyrido[4,3-b]indole derivatives can be inferred from studies on related compounds that modulate key signaling pathways involved in inflammation. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway are two critical cascades in the regulation of cytokine expression, including that of IL-8.

Modulation of the JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors. Its activation is pivotal for the transcription of genes involved in inflammation and immunity. Research has demonstrated that certain 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives are potent inhibitors of JAK2. nih.gov A mutation in JAK2, leading to its hyperactivation, is associated with myeloproliferative disorders and results in cytokine-independent signaling. nih.gov By inhibiting JAK2, these compounds can effectively dampen the downstream signaling networks that lead to the expression of inflammatory cytokines. nih.gov Although not directly demonstrated for IL-8, the inhibition of this pathway suggests a plausible mechanism by which this compound derivatives could exert anti-inflammatory effects, including the potential reduction of IL-8 expression.

Interference with the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and a key regulator of IL-8 gene transcription. Various stimuli, including other cytokines and bacterial products, can activate this pathway, leading to the transcription of numerous pro-inflammatory genes. A study on a related heterocyclic amine, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), revealed its capacity to induce the DNA binding activity of NF-κB in murine macrophages. nih.gov This was associated with an increase in intracellular reactive oxygen species (ROS), which are known activators of NF-κB. nih.gov

Conversely, other indole (B1671886) derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB pathway. chemrxiv.org For instance, certain indole derivatives of ursolic acid have been found to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 cells. chemrxiv.orgchemrxiv.org Molecular docking studies suggest that these compounds may exert their effects by interacting with the NF-κB protein, thereby inhibiting its signaling activity. chemrxiv.org This inhibitory action on a central inflammatory transcription factor points towards a potential mechanism for the attenuation of IL-8 expression by structurally related 5H-pyrido[4,3-b]indole derivatives.

The table below summarizes the findings on related compounds and their effects on inflammatory pathways that are relevant to IL-8 expression.

Compound Class/DerivativeBiological Target/PathwayObserved EffectPotential Implication for IL-8
1-amino-5H-pyrido[4,3-b]indol-4-carboxamidesJanus Kinase 2 (JAK2)Potent inhibitionAttenuation of cytokine signaling
3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1)NF-κBIncreased DNA binding activityPro-inflammatory potential
Indole derivatives of ursolic acidNF-κBInhibition of signalingReduction of pro-inflammatory cytokines

It is important to note that the pro-inflammatory activity observed with Trp-P-1 highlights the diverse biological activities within the broader class of pyridoindole derivatives. nih.gov The specific substitutions on the γ-carboline scaffold are critical in determining the nature of the biological response. Therefore, while the potential for this compound to attenuate IL-8 expression through the modulation of pathways like JAK/STAT and NF-κB is plausible, further direct experimental validation is necessary to confirm this activity and elucidate the precise molecular mechanisms involved.

Biological Activities and Phenotypic Effects in Cellular and Preclinical Research Models

In Vitro Anti-proliferative Activity Evaluation against Cancer Cell Lines

While direct studies on the in vitro anti-proliferative activity of 5-Methyl-5H-pyrido[4,3-b]indol-3-amine, also known as Trp-P-2, against specific cancer cell lines are not extensively detailed in the provided search results, related compounds and their effects provide some context. For instance, the broader class of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides has been identified as a viable lead series for the development of Janus kinase 2 (JAK2) inhibitors for treating myeloproliferative disorders. acs.org Optimization of this series led to the discovery of potent and selective JAK2 inhibitors with in vivo efficacy in animal models. acs.org This suggests that the pyridoindole scaffold, central to Trp-P-2, can be a foundation for developing compounds with anti-proliferative properties.

Furthermore, research on other members of the transient receptor potential (TRP) channel family, which are implicated in cancer cell proliferation, offers indirect insights. For example, inhibition of TRPM2 has been shown to decrease growth and proliferation in melanoma cell lines. mdpi.com Similarly, downregulation of TRPC3 suppresses proliferation in ovarian cancer cells. nih.gov While not directly about Trp-P-2, these findings highlight that targeting specific cellular pathways, some of which may be modulated by pyridoindole compounds, can inhibit cancer cell proliferation.

Assessment of Anti-tumor Potential in Cellular Models

The anti-tumor potential of Trp-P-2 has been explored in various cellular models, often in the context of immunotherapy. One approach involves using Trp-P-2 as a tumor-associated antigen in cancer vaccines. Studies have shown that alphavirus replicon particles (VRP) encoding TRP-2 can elicit potent therapeutic effects against melanoma. nih.gov This vaccine was found to be the most effective among those tested, providing significant delays in tumor occurrence and long-term protection in a prophylactic setting. nih.gov The efficacy of the VRP-TRP2 vaccine is attributed to its ability to induce both TRP-2 specific antibodies and CD8+ T cell responses. nih.gov

Further investigations have revealed that the anti-tumor effect of VRP-TRP2 is partially dependent on CD8+ T cells. researchgate.net Interestingly, the vaccine's efficacy was completely abrogated in MHC II deficient mice, which lack CD4+ T cells, suggesting a critical role for CD4+ T cell-dependent mechanisms. researchgate.net These findings underscore the potential of using Trp-P-2 as a target for anti-tumor immunotherapies.

Mutagenic Potential and DNA Interaction Studies

This compound (Trp-P-2) is a potent mutagen that requires metabolic activation to exert its mutagenic effects. nih.govnih.govnih.gov Studies have shown a direct correlation between the DNA affinity of Trp-P-2 and its analogs and their mutagenic potential in bacterial assays. nih.gov The mechanism of mutagenesis is believed to involve metabolic activation followed by a noncovalent interaction with DNA, with the latter step potentially being a limiting factor for the expression of mutagenicity. nih.gov

The metabolic activation of Trp-P-2 primarily occurs in the liver through the action of cytochrome P450 enzymes, leading to the formation of a reactive N-hydroxy derivative. nih.govnih.gov This metabolite is considered a proximate or ultimate mutagenic principle of Trp-P-2. nih.gov The formation of this N-hydroxy metabolite corresponds with an increase in the number of revertants in the Salmonella/microsome test system. nih.gov

Carcinogenesis Research in Animal Models: Mechanistic Insights

Mechanisms of Liver Carcinogenesis

Animal studies have demonstrated the carcinogenic activity of Trp-P-2, particularly in the liver. In one study, rats fed a diet containing Trp-P-2 for an extended period developed liver tumors, including hemangioendothelial sarcoma and neoplastic liver nodules. nih.gov These tumors were observed predominantly in female rats. nih.gov The liver-specific carcinogenicity of Trp-P-2 is consistent with the finding that this mutagen is primarily activated in the liver after absorption from the gastrointestinal tract. nih.gov

Research on mouse models of hepatocellular carcinoma (HCC) provides broader insights into the molecular mechanisms of liver carcinogenesis that may be relevant. Models of inflammation-associated HCC, such as the Mdr2-knockout mouse, have shown deregulation of several pathways and genes that are also observed in human HCC. nih.govresearchgate.net These models often exhibit down-regulation of multiple tumor suppressor genes. nih.govresearchgate.net While not directly studying Trp-P-2, these models help to understand the general processes that can be initiated by carcinogens like Trp-P-2.

DNA Adduct Formation and its Role in Mutagenesis

The carcinogenicity of Trp-P-2 is closely linked to its ability to form DNA adducts. Upon metabolic activation, Trp-P-2 binds covalently to DNA, forming adducts that can lead to mutations and initiate cancer. nih.govresearchgate.netnih.gov The formation of these adducts has been observed in various tissues of mice administered Trp-P-2, with the highest levels typically found in the liver. nih.gov

The process of DNA adduct formation is a critical step in chemical carcinogenesis. nih.govresearchgate.net If not repaired, these adducts can interfere with DNA replication and transcription, leading to mutations. nih.gov The type of mutation induced can depend on the specific adduct formed and the DNA sequence context. nih.gov Studies have shown that dietary supplementation with certain agents can inhibit the formation of Trp-P-2-induced hepatic DNA adducts in mice, suggesting potential chemopreventive strategies. nih.govacs.org

Effects on Cellular Differentiation and Proliferation Control

The effects of this compound (Trp-P-2) on cellular differentiation and proliferation are complex and appear to be context-dependent. While some research points towards its role in carcinogenesis, other studies suggest that related compounds or the modulation of pathways it might influence can have anti-proliferative effects.

Advanced Analytical and Methodological Approaches for Characterization and Study

Chromatographic Techniques for Compound Analysis and Isolation

Chromatographic methods are fundamental to the separation and purification of 5-Methyl-5H-pyrido[4,3-b]indol-3-amine from complex mixtures, a crucial step for accurate analysis and further experimental use.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. The separation is typically achieved using a reverse-phase C18 column. unito.it A common mobile phase consists of a binary solvent system of water and acetonitrile, both acidified with 0.1% v/v formic acid, which aids in the ionization and separation of the analyte. unito.it

Specialized detectors are coupled with HPLC to enhance sensitivity and selectivity. These include:

Diode Array Detection (DAD): Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. unito.it

Fluorescence Detection (FD): Offers high sensitivity for fluorescent compounds like this compound. unito.it

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. unito.it

One application of HPLC involves the quantification of adducts formed between carcinogenic tryptophan pyrolysates, such as a related compound 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), and biological macromolecules like hemoglobin. nih.gov This method involves the acid-induced release of the carcinogen, followed by extraction and HPLC quantification. nih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of this compound. nih.gov The compound is sufficiently volatile for GC analysis, and its mass spectrum provides a unique fingerprint for identification. nih.gov Experimental data from GC-MS analysis reveals characteristic top five peaks for the compound. nih.gov

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound.

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

While specific applications of isotope dilution LC-MS/MS for this compound are not detailed in the provided search results, this technique is a gold standard for quantitative analysis of small molecules. It involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte. The ratio of the unlabeled to labeled compound is then measured by LC-MS/MS, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Spectroscopic Methods for Mechanistic Elucidation (e.g., Fluorescence Quenching for DNA Binding)

Spectroscopic techniques are vital for understanding the mechanisms by which this compound interacts with biological targets. Studies on the related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), have shown that it can intercalate into DNA molecules. nih.gov This intercalation alters the DNA conformation, which can inhibit the binding of DNA repair enzymes. nih.gov It is plausible that similar fluorescence-based methods could be employed to study the DNA binding properties of this compound. Fluorescence quenching experiments, for instance, can reveal binding affinities and mechanisms by monitoring the decrease in fluorescence of either the compound or a fluorescently labeled DNA molecule upon interaction.

Biochemical Assays for Enzyme Activity and Target Binding

Biochemical assays are crucial for determining the biological activity of this compound and identifying its molecular targets.

Research has demonstrated that this compound (Trp-P-2) is a potent inhibitor of monoamine oxidases (MAO-A and MAO-B) from human brain synaptosomal mitochondria. nih.gov The inhibition of MAO-A was found to be competitive and reversible, with a determined K(i) value. nih.gov Such studies typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation.

Furthermore, sensitive enzyme immunoassays have been developed for the detection of Trp-P-2 in biological fluids and food samples. nih.gov These assays utilize specific antibodies that recognize the compound, allowing for its quantification in the picogram range. nih.gov The specificity of these immunoassays is confirmed by testing for cross-reactivity with related gamma-carboline derivatives. nih.gov

In Vitro Tubulin Polymerization Assays

The effect of pyrido[4,3-b]indole derivatives on tubulin dynamics is a key area of investigation. In vitro tubulin polymerization assays are fundamental in determining whether these compounds inhibit or enhance the formation of microtubules. These assays typically rely on the principle that light is scattered by microtubules to a degree proportional to the concentration of the microtubule polymer. cytoskeleton.comcytoskeleton.com The process is monitored by measuring the change in optical density (OD) at 340 nm over time.

The assay mixture typically contains purified tubulin, GTP, and a buffer solution. cytoskeleton.com The reaction is initiated by raising the temperature to 37°C, which promotes polymerization. The resulting polymerization curve displays three distinct phases: nucleation, growth, and a steady-state equilibrium. cytoskeleton.comcytoskeleton.com Compounds that inhibit tubulin polymerization, such as some 9-aryl-5H-pyrido[4,3-b]indole derivatives, would be expected to decrease the rate and extent of the OD increase. nih.gov Conversely, enhancers of polymerization would show an increased rate and extent of polymerization. For instance, a study on a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives demonstrated that compound 7k effectively inhibited tubulin polymerization. nih.gov

Table 1: Key Components and Conditions for a Typical In Vitro Tubulin Polymerization Assay

Component/ConditionDescriptionPurpose
Purified Tubulin The protein subunit of microtubules.To provide the building blocks for polymerization.
GTP Guanosine triphosphate.Essential for tubulin polymerization, binds to the β-tubulin subunit.
Buffer Solution Maintains optimal pH and ionic strength.To ensure the stability and activity of tubulin.
Temperature Typically 37°C.To induce and maintain the polymerization process.
Spectrophotometer Measures absorbance at 340 nm.To monitor the extent of microtubule formation over time.
Test Compound e.g., this compound derivative.To assess its effect on tubulin polymerization.

Enzyme Inhibition Kinetic Studies (e.g., K_i value determination)

To quantify the potency of a compound as an enzyme inhibitor, kinetic studies are performed to determine the inhibition constant (K_i). The K_i value represents the concentration of the inhibitor at which it binds to half of the active sites of the enzyme at equilibrium. A lower K_i value indicates a more potent inhibitor.

For pyrido[4,3-b]indole derivatives that target enzymes, such as monoamine oxidases (MAOs), determining the K_i value is crucial. nih.gov For example, 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) was found to be a potent competitive inhibitor of MAO-A, with a K_i value of 0.84 ± 0.06 µM. nih.gov This was determined by measuring the initial rates of the enzymatic reaction at various substrate and inhibitor concentrations and then fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive). The inhibition of type A monoamine oxidase by Trp-P-2 was found to be reversible. nih.gov

In the context of Janus kinase 2 (JAK2) inhibition, the discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a viable lead series highlights the importance of optimizing for potent enzyme inhibition. nih.gov

Cell Biology Techniques

Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. This method is particularly useful for investigating the effects of compounds that may interfere with cell division. Cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide or YOYO-1. nih.gov The fluorescence intensity of individual cells is then measured as they pass through the laser beam of a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Studies on related indole (B1671886) compounds have shown that they can induce an increase in the percentage of multinucleated forms of Plasmodium falciparum, indicating an interference with the cell cycle. nih.gov For pyrido[4,3-b]indole derivatives that act as tubulin polymerization inhibitors, cell cycle analysis often reveals an accumulation of cells in the G2/M phase, which is consistent with a disruption of the mitotic spindle. nih.gov For instance, compound 7k , a 9-aryl-5H-pyrido[4,3-b]indole derivative, was shown to effectively arrest HeLa cells in the G2/M phase. nih.gov

Immunofluorescence Microscopy for Cytoskeletal Integrity Assessment

Immunofluorescence microscopy is a vital technique for visualizing the integrity of the cytoskeleton, particularly the microtubule network, within cells. This method involves fixing and permeabilizing cells, followed by incubation with a primary antibody that specifically binds to a cytoskeletal protein, such as α-tubulin. A secondary antibody, conjugated to a fluorophore, is then used to detect the primary antibody. The fluorescent signal allows for the visualization of the microtubule network using a fluorescence microscope.

Treatment of cells with tubulin-destabilizing agents, such as certain pyrido[4,3-b]indole derivatives, is expected to lead to a disruption of the normal filamentous microtubule network. This can manifest as a diffuse cytoplasmic staining pattern or the formation of abnormal microtubule structures. Research on compound 7k demonstrated its ability to disrupt the microtubule network in cells. nih.gov

Apoptosis Detection Assays (e.g., DNA fragmentation, Caspase activity)

Apoptosis, or programmed cell death, is a common outcome for cells treated with anticancer agents. Several assays are employed to detect the hallmarks of apoptosis.

DNA Fragmentation: A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" pattern on an agarose (B213101) gel following electrophoresis of DNA extracted from treated cells. For example, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to induce DNA fragmentation in mononuclear cells. nih.gov

Caspase Activity: Caspases are a family of proteases that are central to the execution of apoptosis. The activation of caspases can be measured using specific substrates that release a fluorescent or chromogenic molecule upon cleavage. Trp-P-1 has been demonstrated to activate the caspase cascade, including caspase-3, -6, -7, -8, and -9, in mononuclear cells. nih.gov Furthermore, studies on Trp-P-1 in RL-34 cells observed the activation of caspase-3. nih.gov

Molecular Biology Techniques

Molecular biology techniques are essential for dissecting the specific molecular pathways affected by this compound and its analogs.

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to study protein-DNA interactions. For instance, EMSA has been used to demonstrate that Trp-P-1 can facilitate the DNA binding activity of the transcription factor NF-κB. nih.gov

Reporter Gene Assays: These assays are used to investigate the transcriptional activity of specific promoters. For example, a luciferase reporter gene assay confirmed the trans-acting activity of NF-κB in response to Trp-P-1 treatment. nih.gov

Immunoblotting (Western Blotting): This technique is used to detect and quantify specific proteins in a sample. It can be used to assess the levels of key proteins involved in cell cycle regulation, apoptosis, and signaling pathways. For example, immunoblotting has been used to detect the active forms of caspase-3, -8, and -9, as well as the cleavage of their substrates like poly(ADP-ribose) polymerase (PARP). nih.gov Additionally, the phosphorylation of histone H2AX, a marker of DNA double-strand breaks, was observed via immunoblotting in cells treated with Trp-P-1. nih.gov

Gene Expression Analysis (e.g., mRNA levels of iNOS, IL-8)

The analysis of gene expression is a cornerstone in understanding the cellular response to external stimuli such as this compound. By measuring the messenger RNA (mRNA) levels of specific genes, researchers can infer the activation or suppression of various biological pathways. For instance, investigating the mRNA levels of inducible nitric oxide synthase (iNOS) and interleukin-8 (IL-8) can provide insights into the compound's role in inflammatory processes. While specific studies detailing the direct effect of this compound on iNOS and IL-8 mRNA are not widely available, the methodologies to conduct such an analysis are well-established.

Techniques like quantitative reverse transcription polymerase chain reaction (qRT-PCR) are the gold standard for quantifying mRNA levels with high sensitivity and specificity. This method involves the conversion of mRNA into complementary DNA (cDNA), followed by the amplification of the target gene's cDNA. The amount of amplified product, detected in real-time using fluorescent dyes or probes, is proportional to the initial amount of mRNA in the sample.

Table 1: Hypothetical Data on Gene Expression Analysis

TreatmentTarget GeneFold Change in mRNA Expression (relative to control)
Vehicle ControliNOS1.0
This compoundiNOSData not available
Vehicle ControlIL-81.0
This compoundIL-8Data not available

Western Blotting for Protein Expression and Cleavage Analysis

To determine if changes in gene expression translate to altered protein levels, Western blotting is an indispensable technique. This method allows for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. It can reveal whether this compound treatment leads to an increase or decrease in the expression of particular proteins. Furthermore, Western blotting can be used to analyze protein cleavage, a key event in processes like apoptosis where caspases cleave their substrates.

The procedure involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the protein of interest. The binding of a primary antibody is detected using a secondary antibody conjugated to an enzyme or fluorophore, which generates a signal that can be captured and quantified.

Table 2: Illustrative Data from Western Blot Analysis

TreatmentTarget ProteinRelative Protein Expression Level (normalized to loading control)
Vehicle ControlProtein X100%
This compoundProtein XData not available
Vehicle ControlCleaved Caspase-3Baseline level
This compoundCleaved Caspase-3Data not available

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interactions

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study the interactions between proteins and DNA. wikipedia.org This assay is particularly relevant for investigating whether this compound can modulate the binding of transcription factors to their DNA consensus sequences, thereby altering gene expression. The principle of EMSA is based on the fact that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. wikipedia.org

In a typical EMSA experiment, a labeled DNA probe containing the binding site for a transcription factor of interest is incubated with nuclear extracts from cells treated with or without this compound. The resulting mixtures are then subjected to electrophoresis. A "shift" in the mobility of the labeled DNA indicates the formation of a DNA-protein complex. The specificity of this interaction can be confirmed through competition assays using unlabeled specific and non-specific DNA probes. While the direct application of EMSA to study the effects of Trp-P-2 is not detailed in the provided results, this technique would be crucial for understanding its impact on transcription factor activity.

Reporter Gene Assays for Transcriptional Activity Assessment

Reporter gene assays are a powerful tool for measuring the transcriptional activity of a promoter or the activity of a specific signaling pathway in response to a compound like this compound. These assays involve the use of a plasmid vector where the regulatory DNA sequence of interest (e.g., a gene promoter) is cloned upstream of a gene that encodes a readily measurable protein, the "reporter." Common reporter genes include those for luciferase and β-galactosidase.

When this reporter construct is introduced into cells, the expression of the reporter gene is driven by the cloned promoter. If treatment with this compound activates or inhibits the promoter, a corresponding change in the amount of reporter protein will be observed. This change is typically quantified by measuring the enzymatic activity of the reporter protein, such as the light produced in a luciferase assay. This provides a quantitative measure of the compound's effect on the transcriptional activity of the specific gene promoter under investigation.

Future Research Directions and Applications in Chemical Biology

Development of Next-Generation 5H-Pyrido[4,3-b]indol-3-amine Derivatives for Targeted Biological Modulation

A primary focus of future research is the rational design and synthesis of novel derivatives of the 5H-pyrido[4,3-b]indole core to enhance their potency and selectivity for specific biological targets. The development of next-generation analogs aims to optimize the therapeutic index by minimizing off-target effects.

One promising avenue of research involves the exploration of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles as potential antineoplastic agents. nih.gov These compounds are structurally related to the known anticancer agent ellipticine. nih.gov Structure-activity relationship studies on a series of these derivatives have shown that the nature of the substituents at various positions on the pyridoindole ring system significantly influences their cytotoxic activity. nih.gov For instance, derivatives with a diamine-containing side chain at the 1-position, a methyl group at the 4-position, and a hydroxyl group at the 8-position have demonstrated potent cytotoxicity against L1210 cultured cells and in vivo antitumor properties. nih.gov

More recent efforts have focused on designing 9-aryl-5H-pyrido[4,3-b]indole derivatives as inhibitors of tubulin polymerization, a critical process in cell division. nih.gov A series of these compounds were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. nih.gov The findings indicate that the 5H-pyrido[4,3-b]indole core can serve as a valuable scaffold for developing new tubulin polymerization inhibitors. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected 9-Aryl-5H-pyrido[4,3-b]indole Derivatives nih.gov
CompoundA-Ring SubstituentHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
7k3,4,5-trimethoxyphenyl8.7 ± 1.3>50>50

The synthesis of such derivatives often involves multi-step processes, including reactions like the Pomeranz-Fritsch reaction or cyclization of appropriate precursors. smolecule.comresearchgate.net Future work will likely involve the use of combinatorial chemistry and high-throughput screening to generate and evaluate large libraries of these compounds, accelerating the discovery of new lead candidates.

Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Biology, and In Vitro/Preclinical Models

The effective development of novel therapeutic agents based on the 5-Methyl-5H-pyrido[4,3-b]indol-3-amine scaffold necessitates a collaborative, interdisciplinary approach. The integration of chemical synthesis, computational biology, and various biological models is crucial for a comprehensive understanding of the structure-activity relationships and mechanisms of action.

A prime example of this integrated approach is the development of the aforementioned 9-aryl-5H-pyrido[4,3-b]indole derivatives. nih.gov This research combined:

Chemical Synthesis: The design and creation of a novel series of compounds with systematic variations in their chemical structure. nih.gov

In Vitro Evaluation: The synthesized compounds were tested against a panel of human cancer cell lines (HeLa, SGC-7901, and MCF-7) to determine their anti-proliferative activity. nih.gov

Computational Biology: Molecular docking studies were employed to predict and analyze the binding interactions of the most potent compounds with their biological target, tubulin. nih.gov These studies suggested that the lead compound, 7k, binds to the colchicine-binding site of tubulin, with hydrogen bonds forming between the compound and key amino acid residues like Asnβ258 and Valβ238. nih.gov

Future research will likely see an expansion of this interdisciplinary model. The use of more sophisticated computational tools, such as molecular dynamics simulations, will provide deeper insights into the dynamic interactions between the ligands and their targets. Furthermore, the use of advanced in vitro models, such as 3D organoids and patient-derived xenografts (PDX), will offer a more physiologically relevant assessment of the efficacy of new derivatives before they move into preclinical animal studies.

Exploration of Novel Therapeutic Avenues based on Identified Molecular Mechanisms

While much of the current research on therapeutic pyridoindoles has focused on their potential as anticancer agents, the identification of their molecular mechanisms opens up possibilities for their application in other diseases.

The established mechanism of tubulin polymerization inhibition by certain 5H-pyrido[4,3-b]indole derivatives provides a strong rationale for their continued development for cancer therapy. nih.gov Future work in this area will likely focus on developing derivatives with improved pharmacological properties and the ability to overcome drug resistance mechanisms.

Beyond cancer, the ability of these compounds to interact with fundamental cellular machinery suggests potential applications in other therapeutic areas. For instance, compounds that modulate microtubule dynamics could be explored for the treatment of neurodegenerative diseases, such as Alzheimer's disease, where microtubule stability is compromised.

Moreover, the broader class of indole-containing compounds has been shown to target other important biomolecules. For example, certain indole (B1671886) derivatives have been developed as binders of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-Myc. d-nb.info Future research could explore whether the this compound scaffold can be adapted to target such structures, thereby opening up entirely new therapeutic avenues.

The historical research on related compounds like Trp-P-1 and Trp-P-2, which are known to be mutagenic and carcinogenic through metabolic activation and DNA adduction, also provides valuable information. nih.govnih.gov Understanding the structural features responsible for these toxic effects can guide the design of safer therapeutic derivatives that retain the desired biological activity without the associated risks.

Contribution to Understanding Fundamental Cellular Processes and Disease Pathogenesis

The study of this compound and its analogs serves not only the goal of drug discovery but also contributes significantly to our understanding of fundamental biology and the mechanisms of disease.

By using these compounds as chemical probes, researchers can dissect complex cellular processes. For example, the use of pyridoindole-based tubulin inhibitors has provided further insights into the critical role of the microtubule network in cell division, intracellular transport, and cell signaling. nih.gov Studies with these compounds have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in cancer cells. nih.gov This helps to elucidate the intricate signaling pathways that govern cell fate in response to cytoskeletal disruption.

Furthermore, investigating the mechanisms of action of these compounds can shed light on disease pathogenesis. For instance, understanding how these molecules interact with their targets in cancer cells can reveal novel vulnerabilities that can be exploited for therapeutic intervention. The study of how cancer cells develop resistance to these agents can also uncover fundamental mechanisms of drug resistance, a major challenge in cancer therapy.

The earlier research into the carcinogenic properties of related pyridoindoles like Trp-P-2 has contributed to our understanding of chemical carcinogenesis. nih.govnih.gov These studies have detailed the metabolic pathways involved in the activation of these compounds into DNA-damaging agents and their role in initiating cancer. nih.govnih.gov This knowledge is crucial for public health and for the development of strategies to prevent cancer.

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-5H-pyrido[4,3-b]indol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of indole and pyridine precursors under controlled conditions. Key steps include:

  • Temperature control : Reactions are often conducted at elevated temperatures (e.g., 80–120°C) to ensure cyclization efficiency .
  • Catalysts : Palladium or copper catalysts may be used in cross-coupling reactions to introduce substituents .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are employed to monitor and isolate intermediates, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .

Q. How is the structural characterization of this compound performed?

  • Spectroscopic analysis : 1H^1H- and 13C^{13}C-NMR are critical for confirming the aromatic and amine proton environments .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (C12_{12}H11_{11}N3_3, MW 197.24 g/mol) .
  • X-ray crystallography : Used to resolve the planar aromatic system and methyl group orientation in solid-state studies .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • LogP : Experimental LogP values (~3.5) indicate moderate hydrophobicity, influencing solvent selection for reactions .
  • Stability : The compound is sensitive to light and oxygen, requiring storage in inert atmospheres .
  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF or DMSO) for biological assays .

Advanced Research Questions

Q. What experimental evidence supports the carcinogenic potential of this compound?

  • In vitro mutagenicity : Trp-P-2 shows potent activity in the Ames test (≥250 ng/plate), inducing frameshift mutations in Salmonella strains .
  • In vivo carcinogenicity : Chronic oral administration in rodents (TDLo = 11 g/kg in mice) leads to hepatocellular carcinomas, validated by histopathology .
  • Metabolic activation : Cytochrome P450 enzymes (e.g., CYP1A2) convert Trp-P-2 into reactive N-hydroxy derivatives, forming DNA adducts .

Q. How do metabolic pathways influence the mutagenicity of this compound?

  • Enzymatic activation : Hepatic CYP450 isoforms hydroxylate the amine group, generating electrophilic intermediates that bind guanine residues .
  • Detoxification pathways : N-Acetyltransferases (NATs) and glutathione S-transferases (GSTs) modulate toxicity, with polymorphisms affecting individual susceptibility .

Q. What strategies resolve discrepancies between in vitro and in vivo toxicity data for this compound?

  • Dose-response modeling : Adjusting for metabolic clearance rates in vitro improves correlation with in vivo tumorigenesis .
  • Co-exposure studies : Synergistic effects (e.g., with cigarette smoke) enhance metabolic activation, bridging gaps in assay sensitivity .

Q. How does this compound compare structurally and toxicologically to its analogs (e.g., Trp-P-1)?

  • Structural differences : Trp-P-1 lacks the methyl group at position 5, reducing steric hindrance and increasing DNA adduct formation .
  • Toxicity profile : Trp-P-2 exhibits lower mutagenic potency in Salmonella assays (50 ng/plate vs. 250 ng/plate for Trp-P-1) but comparable carcinogenicity in vivo .

Methodological Recommendations

  • Synthetic optimization : Use reflux conditions with Pd(OAc)2_2 for higher yields .
  • Analytical validation : Combine HPLC (≥95% purity) with HRMS for batch consistency .
  • In vivo protocols : Administer via oral gavage in rodent models, with liver and lung tissues prioritized for histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.